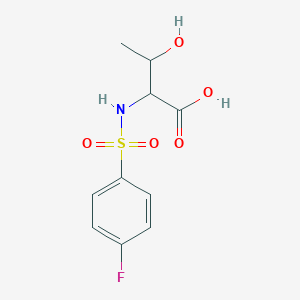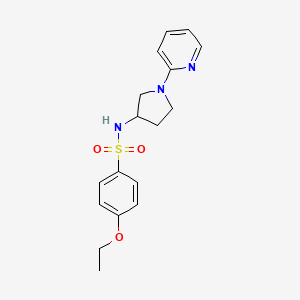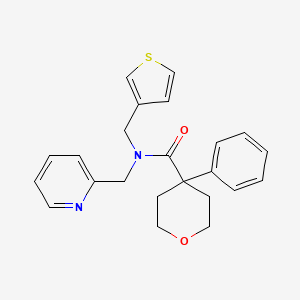![molecular formula C20H23FN6O2S B2481492 2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 941896-90-8](/img/structure/B2481492.png)
2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This chemical entity is part of a broader class of compounds explored for various pharmacological and biochemical applications, particularly those involving complex molecular interactions within biological systems. Although the direct references to this specific compound are limited, related research provides insights into its potential synthesis, molecular structure, and chemical properties.
Synthesis Analysis
The synthesis of compounds closely related to 2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide involves multiple steps, including the preparation of pyrazolo[3,4-d]pyrimidine analogues, which are critical intermediates in the development of potent agents with diverse biological activities. A principal synthetic step often includes palladium-catalyzed C-C coupling or modifications of the acetamide group to enhance biological activity and reduce toxicity (Gangjee et al., 2009).
Molecular Structure Analysis
The molecular design and structure-activity relationships of compounds in this class are significant for their pharmacological effects. For instance, modifications in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties, such as the introduction of a piperazine unit, can significantly affect the compound's solubility and oral absorption, thereby influencing its therapeutic potential (Shibuya et al., 2018).
Chemical Reactions and Properties
The chemical reactivity and interactions of such compounds often involve nucleophilic additions, cyclization reactions, and the formation of various derivatives through reactions with different nucleophiles. These reactions are crucial for the diversification of the chemical structure and the enhancement of the compound's biological activity (Kurihara & Nasu, 1982).
Physical Properties Analysis
The physical properties, including solubility and stability, of compounds within this category are tailored through molecular modifications. For example, enhancing aqueous solubility can be achieved by structural changes in the molecular design, which is critical for oral bioavailability and pharmacokinetics (Shibuya et al., 2018).
Chemical Properties Analysis
The chemical properties, such as reactivity towards specific biological targets, selectivity, and binding affinity, are determined by the compound's molecular structure. Strategic modifications in the structure can lead to improved selectivity for desired biological targets, minimizing off-target effects and enhancing therapeutic efficacy (Gangjee et al., 2009).
Scientific Research Applications
Synthesis of Heterocyclic Compounds
2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide and its derivatives have been a focus in the synthesis of various heterocyclic compounds. This compound serves as a versatile precursor for the construction of heterocycles like pyrrole, pyridine, and coumarin derivatives. These heterocycles have shown potential in various chemical applications due to their diverse biological activities (Fadda et al., 2017).
Development of Antimicrobial Agents
The compound and its derivatives have been utilized in the synthesis of new heterocycles incorporating the pyrazolopyridine moiety, showing promising results as antimicrobial agents. This application is significant in the development of new treatments for various infections (Abu-Melha, 2013).
Antitumor Activity
Derivatives of this compound have been synthesized and evaluated for their antitumor activity against human breast adenocarcinoma cell lines. This research opens avenues for developing new anticancer drugs, contributing significantly to cancer treatment strategies (El-Morsy et al., 2017).
Innovative Applications in Agriculture
The compound's derivatives have shown potential as herbicidal agents, indicating their application in agriculture for controlling unwanted plants and weeds. This use is critical for enhancing crop productivity and management (Luo et al., 2017).
Imaging and Diagnostic Applications
Some derivatives are being explored for their potential in imaging and diagnostic applications. These compounds can bind to specific proteins, making them valuable in positron emission tomography (PET) imaging for identifying and monitoring various diseases (Damont et al., 2015).
properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN6O2S/c1-30-20-24-18(26-9-2-3-10-26)16-12-23-27(19(16)25-20)11-8-22-17(28)13-29-15-6-4-14(21)5-7-15/h4-7,12H,2-3,8-11,13H2,1H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIOAGIIHXJBRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)COC3=CC=C(C=C3)F)C(=N1)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-2-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol](/img/structure/B2481413.png)
![(E)-N-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N'-hydroxymethanimidamide](/img/structure/B2481414.png)
![2-[3-methyl-2,6-dioxo-7-(2-phenylethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2481416.png)


![N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2481420.png)
![2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N,N-dimethylacetamide](/img/structure/B2481423.png)
![N-(2,5-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2481424.png)

![1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2481428.png)

![N-(4-bromophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2481430.png)
![4-bromo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzenesulfonamide](/img/structure/B2481431.png)